3-Isopropylbenzofuran-5-ol
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Overview
Description
Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . This colorless liquid is a component of coal tar . Benzofuran is the parent compound of many related compounds with more complex structures .
Synthesis Analysis
Benzofurans can be prepared by various methods in the laboratory . For example, benzofuran derivatives can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure . Without more specific information, it’s difficult to provide the physical and chemical properties of “3-Isopropylbenzofuran-5-ol”.Scientific Research Applications
Structural Studies and Bioisosteres : Compounds like isoxazol-3-ol and isothiazol-3-ol have been studied for their structural characteristics, which are used as carboxy group bioisosteres in neuroactive analogues of GABA and glutamic acid. These studies contribute to understanding the pharmacological effects of structurally related compounds (Frydenvang et al., 1997).
Antagonists in Neurobiology : Research on bicyclic 5-isoxazolol zwitterions, which are structurally related to glycine antagonists, provides insights into their biological effects on cat spinal neurons and interactions with GABA receptors (Brehm et al., 1986).
Electrochemical Sensor Development : Modified carbon paste electrodes using compounds like 5-amino-3′,4′-dimethyl-biphenyl-2-ol have been explored for the detection of substances like isoproterenol, acetaminophen, and N-acetylcysteine, illustrating the application in sensor technology (Beitollahi et al., 2012).
Synthesis and Antimicrobial Activity : Studies on the synthesis of benzofuran derivatives, including those with a 3-methylbenzofuran structure, have been conducted for antimicrobial applications. This includes testing against various fungal and bacterial species (Abdel‐Aziz et al., 2009).
Biofuel Production : Research on metabolic engineering in E. coli for the production of isoprenoid-based C5 alcohols demonstrates the potential application of related compounds in biofuel production (George et al., 2015).
Pharmacology of GABAA Receptor Agonists : The synthesis and in vitro pharmacology of compounds related to GABAA receptor agonists, including isoxazol-3-ols, provide insights into their potential therapeutic applications (Frølund et al., 1995).
Safety and Hazards
Properties
IUPAC Name |
3-propan-2-yl-1-benzofuran-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7(2)10-6-13-11-4-3-8(12)5-9(10)11/h3-7,12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVFZAYPPNVADK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=COC2=C1C=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703330 |
Source
|
Record name | 3-(Propan-2-yl)-1-benzofuran-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30703330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102611-86-9 |
Source
|
Record name | 3-(Propan-2-yl)-1-benzofuran-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30703330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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